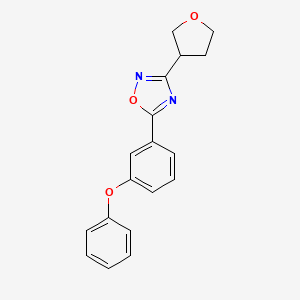![molecular formula C21H17FN2O2 B5578322 N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide CAS No. 6048-60-8](/img/structure/B5578322.png)
N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including fluorinated benzamides, typically involves condensation reactions between corresponding benzoyl chlorides and amines under controlled conditions. For instance, Rahman and Långström (2007) have detailed a palladium-mediated carbonylation approach to synthesize benzamide analogs, emphasizing the versatile methodologies applied in the synthesis of such compounds (Rahman & Långström, 2007).
Molecular Structure Analysis
Studies focusing on the crystal and molecular structure of benzamide derivatives shed light on the spatial arrangements and bond angles within these molecules. Suchetan et al. (2016) reported on the crystal structures of several N-[2-(trifluoromethyl)phenyl]benzamides, providing insights into the dihedral angles between benzene rings, which are critical for understanding the molecular structure of similar compounds (Suchetan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of benzamide derivatives are influenced by the presence of fluorine atoms. For example, the study by Shang et al. (2014) on hypervalent-iodine-mediated oxidative coupling in N-phenylbenzamides highlights the potential for unusual rearrangement reactions, demonstrating the complex reactivity of these molecules (Shang et al., 2014).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for the characterization of benzamide derivatives. For instance, the work by Hehir and Gallagher (2023) on N-(2,3-difluorophenyl)-2-fluorobenzamide provides detailed insights into the crystal structure and intermolecular interactions, which are essential for understanding the physical properties of similar compounds (Hehir & Gallagher, 2023).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under various conditions, are critical for the application of benzamide derivatives in chemical synthesis and material science. The fluorescence enhancement study by Yang, Chiou, and Liau (2002) on N-phenyl substituted stilbenes, including benzamide derivatives, underlines the impact of structural modifications on the chemical properties, such as fluorescence (Yang, Chiou, & Liau, 2002).
Applications De Recherche Scientifique
Crystallography and Material Science
Crystal Structures Analysis : Studies on similar fluorobenzamide compounds have revealed insights into their crystal structures, demonstrating various dihedral angles between benzene rings, which are crucial for understanding molecular interactions and crystal packing. For instance, research on N-[2-(trifluoromethyl)phenyl]benzamides has showcased the structural dynamics within fluorinated benzamide derivatives, providing a basis for analyzing similar compounds like N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide in crystallography and material science applications (Suchetan et al., 2016).
Opto-Electrical Properties : The synthesis pathway and opto-electrical properties of related fluorobenzamide compounds have been studied, highlighting their potential in nonlinear optical (NLO) applications and electronic materials. The research demonstrates these compounds' significant thermal stability and NLO activity, which can be extrapolated to the study of N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide for similar applications (Raveendiran et al., 2022).
Organic Synthesis and Catalysis
C-H Bond Activation : The development of catalytic methods for the functionalization of C-H bonds, utilizing fluorobenzamide derivatives, has opened new avenues for creating complex fluorinated molecules. Research into iron-catalyzed, fluoroamide-directed C-H fluorination illustrates the utility of fluorobenzamide scaffolds in selective fluorine incorporation, broadening the scope of synthetic strategies for incorporating fluorine into organic molecules (Groendyke et al., 2016).
Synthesis of Fluorinated Biphenyls : The use of polyfluorobenzene derivatives, including fluorobenzamides, in palladium-catalyzed C-H bond activation has been a method for synthesizing fluorinated biphenyl compounds. These methodologies highlight the role of fluorobenzamide derivatives in facilitating the formation of carbon-carbon bonds, crucial for the development of new materials and bioactive molecules (He et al., 2014).
Biochemistry and Medicinal Chemistry
Antimicrobial Applications : Research into fluorobenzamide derivatives has also shown promise in developing new antimicrobial agents. For example, the synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine rings have demonstrated significant antimicrobial activity, underscoring the potential of N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide derivatives in bioactive compound development (Desai et al., 2013).
Propriétés
IUPAC Name |
N-benzyl-2-[(2-fluorobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c22-18-12-6-4-10-16(18)21(26)24-19-13-7-5-11-17(19)20(25)23-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRTWUHANVRFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975892 |
Source


|
| Record name | N-{2-[(Benzylimino)(hydroxy)methyl]phenyl}-2-fluorobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6048-60-8 |
Source


|
| Record name | N-{2-[(Benzylimino)(hydroxy)methyl]phenyl}-2-fluorobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)
![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5578264.png)
![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)
![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)



![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)
![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)
